molecular formula C24H27N3O2 B2770932 1-Benzhydryl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea CAS No. 1421530-21-3

1-Benzhydryl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea

Cat. No. B2770932
M. Wt: 389.499
InChI Key: QHDVUOVWLQKTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of benzhydryl-phenylureas, including 1-Benzhydryl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea, involves the reaction of substituted benzils with substituted phenylureas under microwave irradiation . This reaction has proven to be an easy access to substituted 1-benzhydryl-3-phenyl-ureas .

Scientific Research Applications

Catalytic Hydroamination Applications

1-Benzhydryl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea serves as a versatile reagent in the catalytic hydroamination of alkynes. This process is pivotal for the synthesis of primary amines, which are crucial intermediates in organic synthesis. Haak et al. (2000) utilized commercially available alpha-aminodiphenylmethane, a compound closely related to 1-Benzhydryl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea, in dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes. The imines formed are directly hydrogenated and cleaved to primary amines using Pd/C as a catalyst, demonstrating the compound's utility in synthesizing amines (Haak, Siebeneicher, & Doye, 2000).

Synthesis of Benzhydryl-Phenylureas

The compound also plays a role in the synthesis of new benzhydryl-phenylureas, which are obtained through unexpected rearrangements during the microwave-enhanced synthesis of hydantoins. Muccioli et al. (2003) found that reacting substituted benzils with substituted phenylureas under microwave irradiation yielded new benzhydryl-phenylurea derivatives. This method provides a novel access route to these compounds, highlighting the compound's significance in synthesizing substituted ureas (Muccioli, Wouters, Poupaert, Norberg, Poppitz, Scriba, & Lambert, 2003).

Anticancer Research

In anticancer research, derivatives of 1-Benzhydryl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea, such as 1-aryl-3-(2-chloroethyl)ureas, have been synthesized and evaluated for their cytotoxicity on human adenocarcinoma cells in vitro. Gaudreault et al. (1988) synthesized these derivatives and found some to be as cytotoxic as chlorambucil, a known anticancer drug. This suggests potential anticancer applications for compounds within the same chemical family, underscoring their importance in medicinal chemistry research (Gaudreault, Lacroix, Pagé, & Joly, 1988).

properties

IUPAC Name

1-benzhydryl-3-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-27(2)21-15-13-18(14-16-21)22(28)17-25-24(29)26-23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,22-23,28H,17H2,1-2H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDVUOVWLQKTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea

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